molecular formula C8H18N2 B3242487 N-(2-aminoethyl)-N-(propan-2-yl)cyclopropanamine CAS No. 151793-25-8

N-(2-aminoethyl)-N-(propan-2-yl)cyclopropanamine

Cat. No.: B3242487
CAS No.: 151793-25-8
M. Wt: 142.24 g/mol
InChI Key: OHVBKCDWGYTWFH-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-N-(propan-2-yl)cyclopropanamine is a chemical compound that belongs to the class of cyclopropanamines. These compounds are characterized by the presence of a cyclopropane ring attached to an amine group. The compound’s structure includes an aminoethyl group and a propan-2-yl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-N-(propan-2-yl)cyclopropanamine typically involves the reaction of cyclopropanecarboxylic acid with appropriate amines under controlled conditions. One common method includes:

    Cyclopropanecarboxylic Acid Derivative: Starting with a cyclopropanecarboxylic acid derivative.

    Amine Addition: Reacting with 2-aminoethylamine and isopropylamine.

    Catalysts and Solvents: Using catalysts such as palladium or platinum and solvents like ethanol or methanol.

    Reaction Conditions: Conducting the reaction under reflux conditions for several hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-N-(propan-2-yl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Using reducing agents such as lithium aluminum hydride to reduce functional groups.

    Substitution: Participating in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Conditions: Reflux, ambient temperature, inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2-aminoethyl)-N-(propan-2-yl)cyclopropanamine has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-N-(propan-2-yl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler analog with similar reactivity.

    N-(2-aminoethyl)cyclopropanamine: Lacks the propan-2-yl group.

    N-(propan-2-yl)cyclopropanamine: Lacks the aminoethyl group.

Uniqueness

N-(2-aminoethyl)-N-(propan-2-yl)cyclopropanamine is unique due to the presence of both aminoethyl and propan-2-yl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler analogs.

Properties

IUPAC Name

N'-cyclopropyl-N'-propan-2-ylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(2)10(6-5-9)8-3-4-8/h7-8H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVBKCDWGYTWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701224648
Record name N1-Cyclopropyl-N1-(1-methylethyl)-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701224648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151793-25-8
Record name N1-Cyclopropyl-N1-(1-methylethyl)-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151793-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-Cyclopropyl-N1-(1-methylethyl)-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701224648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-aminoethyl)-N-(propan-2-yl)cyclopropanamine
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N-(2-aminoethyl)-N-(propan-2-yl)cyclopropanamine
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N-(2-aminoethyl)-N-(propan-2-yl)cyclopropanamine
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N-(2-aminoethyl)-N-(propan-2-yl)cyclopropanamine
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N-(2-aminoethyl)-N-(propan-2-yl)cyclopropanamine
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N-(2-aminoethyl)-N-(propan-2-yl)cyclopropanamine

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